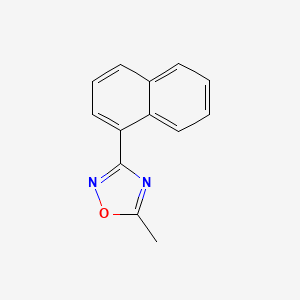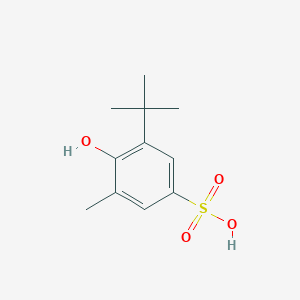
Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with sulfonic acid, tert-butyl, hydroxyl, and methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- typically involves the sulfonation of a benzene derivative. The process may include the following steps:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Sulfonation: The amino group is then sulfonated using sulfur trioxide or oleum to introduce the sulfonic acid group.
Substitution: The tert-butyl, hydroxyl, and methyl groups are introduced through various substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, detergents, and other chemical products.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Interactions: The compound may interact with proteins, altering their structure and function.
Catalysis: In industrial applications, it acts as a catalyst, facilitating chemical reactions.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid: A simpler analog without the tert-butyl, hydroxyl, and methyl groups.
Toluene-4-sulfonic acid: Contains a methyl group instead of the tert-butyl group.
Phenol-4-sulfonic acid: Contains a hydroxyl group but lacks the tert-butyl and methyl groups.
Uniqueness: Benzenesulfonic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl- is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
106872-72-4 |
|---|---|
Formule moléculaire |
C11H16O4S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
3-tert-butyl-4-hydroxy-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H16O4S/c1-7-5-8(16(13,14)15)6-9(10(7)12)11(2,3)4/h5-6,12H,1-4H3,(H,13,14,15) |
Clé InChI |
HRFNCMWDXIEAJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(C)(C)C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)

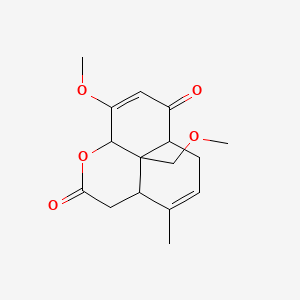


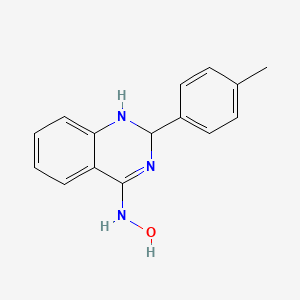
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
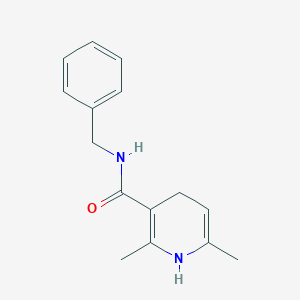
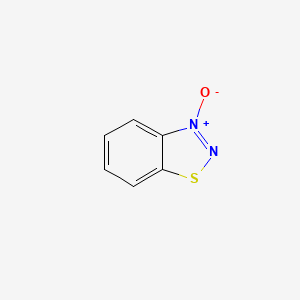
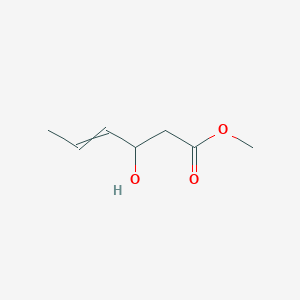
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
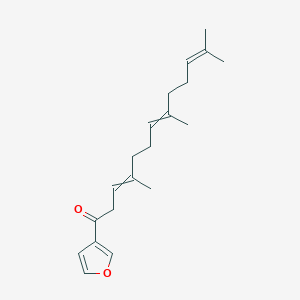
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
